REACTION_CXSMILES
|
C1(=O)[N:5]([CH:6]([CH2:18][CH3:19])[C:7]([NH:9][C:10]2[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:17])=[O:8])C(=O)C2=CC=CC=C12.O.NN>C(O)C>[NH2:5][CH:6]([CH2:18][CH3:19])[C:7]([NH:9][C:10]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:17])=[O:8] |f:1.2|
|
Name
|
N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C(C(=O)NC1=C(C=CC=C1C)C)CC)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is triturated with petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NC1=C(C=CC=C1C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.45 g | |
YIELD: PERCENTYIELD | 87.1% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |